molecular formula C18H23N5O4S B2639495 N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 921547-64-0

N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2639495
CAS No.: 921547-64-0
M. Wt: 405.47
InChI Key: WEGCHPGVIXUYMH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic imidazole derivative featuring:

  • A central 1H-imidazole ring substituted at positions 1 and 5 with an ethylcarbamoylmethyl group and a hydroxymethyl group, respectively.
  • A sulfanyl (-S-) bridge linking the imidazole to an acetamide-terminated phenyl group.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-3-19-16(26)9-23-15(10-24)8-20-18(23)28-11-17(27)22-14-6-4-13(5-7-14)21-12(2)25/h4-8,24H,3,9-11H2,1-2H3,(H,19,26)(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGCHPGVIXUYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)NC(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the imidazole ring and the introduction of the acetamidophenyl and sulfanyl groups. One common approach is to start with the synthesis of the imidazole ring through a condensation reaction involving glyoxal, formaldehyde, and an amine. The resulting imidazole intermediate is then subjected to further reactions to introduce the sulfanyl and acetamidophenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The acetamidophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the imidazole ring can produce a dihydroimidazole compound.

Scientific Research Applications

Antibacterial Applications

Research indicates that this compound exhibits antibacterial properties, functioning as an inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, making them prime targets for antibiotic development.

Case Study: Antibacterial Efficacy

In a study published in a patent document, derivatives of similar compounds were tested against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting that N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide could be developed into a novel antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of nitric oxide production and the inhibition of specific signaling pathways.

Case Study: Anticancer Mechanism

A recent patent highlighted the anticancer activity of compounds structurally related to this compound. The study showed that these compounds could effectively reduce tumor growth in vitro and in vivo models by promoting cell cycle arrest and apoptosis .

Pharmacological Insights

The compound's pharmacological profile indicates potential interactions with various biological pathways. It has been shown to produce nitric oxide, which plays a role in mediating inflammatory responses and may enhance the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8 .

Table: Pharmacological Properties

PropertyValue
Nitric Oxide ProductionYes
Inhibition of Pro-inflammatory CytokinesYes
Interaction with G Protein-Coupled ReceptorsYes

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The acetamidophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Hydroxymethyl Groups : Compounds with 5-nitroimidazole cores (e.g., ) exhibit potent antibacterial/antiparasitic activity but higher mutagenicity . The target compound’s 5-hydroxymethyl group may reduce toxicity while retaining hydrogen-bonding capacity.
  • Sulfur Modifications : Sulfoxide-containing analogs (e.g., ) show chirality-dependent activity, whereas the target compound’s sulfanyl bridge offers metabolic stability over sulfoxides .

Physicochemical Properties

Property Target Compound N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide
Molecular Weight ~435 g/mol (estimated) 494.55 g/mol 440.45 g/mol
Solubility Moderate (hydroxymethyl enhances H2O) Low (lipophilic Cl groups) Moderate (pyridyl and sulfinyl improve polarity)
Hydrogen Bond Donors 3 (hydroxymethyl, two amides) 1 (amide) 2 (amide, sulfinyl)

Biological Activity

N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 4 acetamidophenyl 2 1 ethylcarbamoyl methyl 5 hydroxymethyl 1H imidazol 2 yl}sulfanyl)acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in tumor growth and immune response modulation. The imidazole ring plays a crucial role in mediating these interactions due to its nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.

Biological Activity Overview

The following table summarizes key findings on the biological activities associated with this compound:

Activity Description Reference
Antitumor ActivityExhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Antimicrobial PropertiesDemonstrates activity against certain bacterial strains, indicating potential as an antibiotic.
5
Enzyme InhibitionInhibits specific enzymes linked to cancer progression, such as proteases involved in metastasis.
Immunomodulatory EffectsModulates immune responses, enhancing the activity of immune cells against tumors.

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates its potential as a lead candidate for developing new antimicrobial agents
    5
    .
  • Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively to the active site of matrix metalloproteinases (MMPs), which are critical for cancer metastasis. This binding was further confirmed through kinetic assays .

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